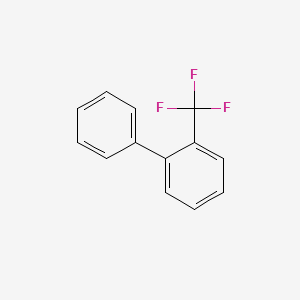

2-(Trifluoromethyl)biphenyl

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as 1,1-bis [4- (4′-aminophenoxy)phenyl]-1- [3″,5″-bis (trifluoromethyl)phenyl]-2,2,2-trifluoroethane, is achieved by coupling reactions followed by reduction processes.Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule.Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism.Physical And Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. For example, the density of 2-(Trifluoromethyl)biphenyl is 1.2±0.1 g/cm3, and it has a boiling point of 257.1±35.0 °C at 760 mmHg .科学研究应用

Catalytic Applications

- Microwave-Assisted Hiyama Coupling Reactions

- A study by Hajipour and Rafiee (2012) explored the use of a dimeric ortho-palladated complex as an efficient catalyst in microwave-assisted Hiyama coupling reactions. This complex, featuring substituted biphenyls, proved to be non-sensitive to air and moisture and led to excellent yields in short reaction times (Hajipour & Rafiee, 2012).

Chemical Synthesis and Properties

- Synthesis of Novel Hole-Blocking Materials

- Chen, Chiang, and Liu (2010) synthesized new poly(biphenylene-1,3,4-oxadiazole) containing electron-withdrawing trifluoromethyl groups. These polymers, due to the trifluoromethyl group, exhibited good thermal stability, unique optical and electrochemical properties, making them promising for organic light-emitting diodes (Chen, Chiang, & Liu, 2010).

- Synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl

- Yuan-bin Lin (2005) conducted a study on the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl, exploring an efficient method and analyzing the structure through NMR and IR techniques (Lin Yuan-bin, 2005).

Pharmaceutical and Biological Applications

- Biphenyl Derivatives as Pharmacologically Important Moieties

- Jain, Gide, and Kankate (2017) reviewed the significance of biphenyls and their derivatives in pharmaceutical applications, highlighting their role in forming compounds with new pharmacological activities (Jain, Gide, & Kankate, 2017).

Environmental and Material Science Applications

- Photoredox Systems for Catalytic Fluoromethylation

- Koike and Akita (2016) discussed the role of trifluoromethyl

Physical and Spectroscopic Properties

- Characterization of Biphenyl Physical and Thermal Properties

- Trivedi et al. (2015) explored the influence of biofield treatment on biphenyl, revealing changes in physical, spectroscopic, and thermal properties. This study provided insights into how external factors can modify the nature of biphenyl compounds (Trivedi et al., 2015).

Electronics and Optoelectronics

- Electrochemical Properties in Energy Storage

- Xiao, Ai, Cao, and Yang (2004) investigated the electrochemical properties of biphenyl as an additive for lithium-ion batteries. Their research focused on how biphenyl can enhance overcharge protection and improve battery performance (Xiao, Ai, Cao, & Yang, 2004).

- Single-Molecule Junctions and Electronic Devices

- Xin et al. (2017) studied the stereoelectronic effects of biphenyl on electrical conductance at the single-molecule level. Their findings provided valuable insights into the molecular design of functional single-molecule electrical devices (Xin et al., 2017).

安全和危害

未来方向

The electron-accepting trifluoromethyl group is considered as a promising building block in preparing the easily processable conjugated polymers used in high-stability optoelectronic applications . The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties, making them of interest in various applications, including materials science and organic synthesis.

属性

IUPAC Name |

1-phenyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZJEXQHWCLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468417 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)biphenyl | |

CAS RN |

362-59-4 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)